

Technical Support Center: Oxonia Active Sterilization Validation

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Compound of Interest

Compound Name: Oxonia Active

Cat. No.: B1202147

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the effectiveness of **Oxonia Active** for sterilization procedures.

Frequently Asked Questions (FAQs)

Q1: What is **Oxonia Active** and how does it work as a sterilant?

Oxonia Active is a liquid sterilant and sanitizer composed of a stabilized mixture of peracetic acid (PAA), hydrogen peroxide, and acetic acid.^[1] Its mechanism of action involves the denaturation of proteins, disruption of cell wall permeability, and oxidation of essential cellular components in microorganisms.^{[2][3]} This broad-spectrum activity is effective against bacteria, fungi, viruses, and even highly resistant bacterial spores.^{[2][4]}

Q2: What are the critical parameters that influence the effectiveness of **Oxonia Active** sterilization?

The efficacy of **Oxonia Active** sterilization is dependent on several key factors:

- Concentration: The concentration of the active ingredients, particularly peracetic acid, directly impacts its antimicrobial activity.
- Contact Time: Sufficient contact time between the sterilant and the items being sterilized is crucial for achieving a complete kill of all microorganisms.

- Temperature: The temperature of the sterilant solution can affect the rate of microbial inactivation.
- pH: **Oxonia Active** is effective in a range of acidic to neutral pH.[1][5]
- Presence of Organic Soil: Organic matter can reduce the efficacy of the sterilant. Therefore, thorough pre-cleaning of all surfaces is essential before sterilization.[2]

Q3: How can I verify that my sterilization cycle with **Oxonia Active** was successful?

Validation of a sterilization cycle is achieved through a combination of physical, chemical, and biological indicators.

- Physical Monitoring: This involves monitoring and recording the critical physical parameters of the sterilization cycle, such as time, temperature, and concentration of the sterilant.
- Chemical Indicators (CIs): These indicators use chemical reactions that result in a color change to provide a rapid visual confirmation that the items were exposed to the sterilant.[4][6]
- Biological Indicators (BIs): BIs are considered the gold standard for sterilization validation.[7] They contain a known population of highly resistant bacterial spores, typically *Geobacillus stearothermophilus* for peracetic acid sterilization.[5][8] The inactivation of these spores provides direct evidence of the sterilizing efficacy of the process.

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Action(s)
Biological Indicator (BI) shows a positive result (spore growth) after a sterilization cycle.	<p>1. Inadequate pre-cleaning: Residual organic soil may have shielded microorganisms from the sterilant. 2. Incorrect sterilant concentration: The Oxonia Active solution may have been diluted improperly or has degraded. 3. Insufficient contact time: The exposure time to the sterilant was not long enough. 4. Incorrect temperature: The temperature of the sterilant was outside the recommended range. 5. Improper loading of the sterilizer: Overloading or incorrect placement of items may have prevented sterilant contact with all surfaces. 6. Expired or improperly stored BI.</p>	<p>1. Review and reinforce pre-cleaning protocols. Ensure all visible soil is removed. 2. Verify the dilution of Oxonia Active. Use test strips or a chemical monitoring system to confirm the peracetic acid concentration is within the effective range.^{[9][10]} 3. Ensure the cycle time is set according to the manufacturer's instructions for the specific items being sterilized. 4. Check and calibrate the temperature monitoring system of the sterilizer. 5. Follow the manufacturer's guidelines for loading the sterilizer to ensure proper sterilant circulation. 6. Check the expiration date and storage conditions of the BIs. Use a new, properly stored BI for the next cycle.</p>
Chemical Indicator (CI) does not show the expected color change.	<p>1. Failure of the sterilizer to deliver the sterilant. 2. CI was not exposed to the sterilant. 3. Expired or improperly stored CI.</p>	<p>1. Check the sterilizer for any error messages or malfunctions. Ensure the sterilant container is not empty. 2. Ensure the CI is placed in the area of the load that is most difficult to sterilize. 3. Check the expiration date and storage conditions of the CIs.</p>
Corrosion or damage to instruments or equipment after	<p>1. Material incompatibility: The material of the instrument is</p>	<p>1. Consult the instrument manufacturer's instructions for</p>

sterilization.	not compatible with peracetic acid. 2. Incorrect sterilant concentration: The concentration of Oxonia Active was too high. 3. Inadequate rinsing (if applicable).	use to confirm compatibility with peracetic acid-based sterilants. Oxonia Active is generally compatible with stainless steel, aluminum, and various plastics and rubbers. [4][5] 2. Verify the dilution of Oxonia Active to ensure it is within the recommended range. 3. If a post-sterilization rinse is part of the protocol, ensure it is performed thoroughly with sterile water to remove any residual sterilant.
Inconsistent sterilization results.	1. Variability in pre-cleaning procedures. 2. Inconsistent sterilizer performance. 3. Water quality issues.	1. Standardize and validate the pre-cleaning protocol. Provide training to all personnel involved. 2. Implement a routine maintenance and calibration schedule for the sterilizer. 3. Use purified or distilled water for preparing the sterilant solution to avoid interference from impurities.

Experimental Protocols

Protocol 1: Validation of Oxonia Active Efficacy using a Biological Indicator

This protocol outlines the procedure for routine monitoring of an **Oxonia Active** sterilization cycle using a commercially available biological indicator.

Materials:

- Biological Indicator (BI) containing *Geobacillus stearothermophilus* spores (e.g., spore strip or self-contained BI).

- Sterilizer compatible with **Oxonia Active**.
- Appropriate personal protective equipment (PPE).
- Incubator set to the appropriate temperature for the BI (typically 55-60°C).
- A positive control BI from the same lot that will not be sterilized.

Procedure:

- Place the BI in the most challenging location within the sterilizer load (e.g., inside a densely packed instrument tray or within a long lumen).
- Run the sterilization cycle according to the manufacturer's instructions for **Oxonia Active**.
- After the cycle is complete, retrieve the sterilized BI.
- Activate the BI according to the manufacturer's instructions (e.g., crushing the media ampoule in a self-contained BI).
- Place the sterilized BI and the unsterilized positive control BI in the incubator.
- Incubate for the time specified by the BI manufacturer (typically 24-48 hours).
- Observe the BIs for any signs of growth (e.g., color change of the growth medium or turbidity).

Interpretation of Results:

Result	Observation	Conclusion
Successful Sterilization	Sterilized BI shows no growth (no color change). Positive control BI shows growth (color change).	The sterilization cycle was effective.
Sterilization Failure	Sterilized BI shows growth (color change). Positive control BI shows growth (color change).	The sterilization cycle was not effective. Investigate potential causes using the troubleshooting guide.
Invalid Test	Positive control BI shows no growth.	The BIs may be faulty or were not incubated correctly. Repeat the test with a new set of BIs.

Protocol 2: Quantitative Suspension Test for Sporicidal Efficacy

This protocol provides a method to determine the sporicidal efficacy of a specific concentration of **Oxonia Active** in a liquid suspension.

Materials:

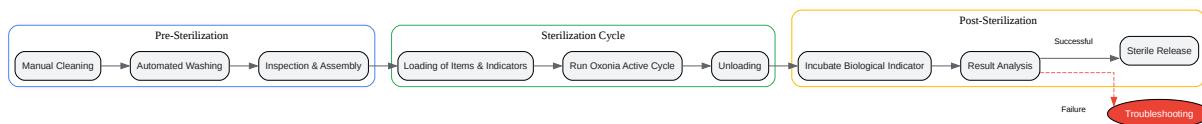
- **Oxonia Active** solution of the desired concentration.
- Sterile water or a suitable buffer solution.
- Spore suspension of a known concentration (e.g., *Bacillus atrophaeus* ATCC 9372).[\[11\]](#)
- Sterile test tubes.
- Sterile neutralizing broth to inactivate the peracetic acid.
- Sterile agar plates (e.g., Tryptic Soy Agar).
- Incubator.

- Pipettes and other standard microbiology laboratory equipment.

Procedure:

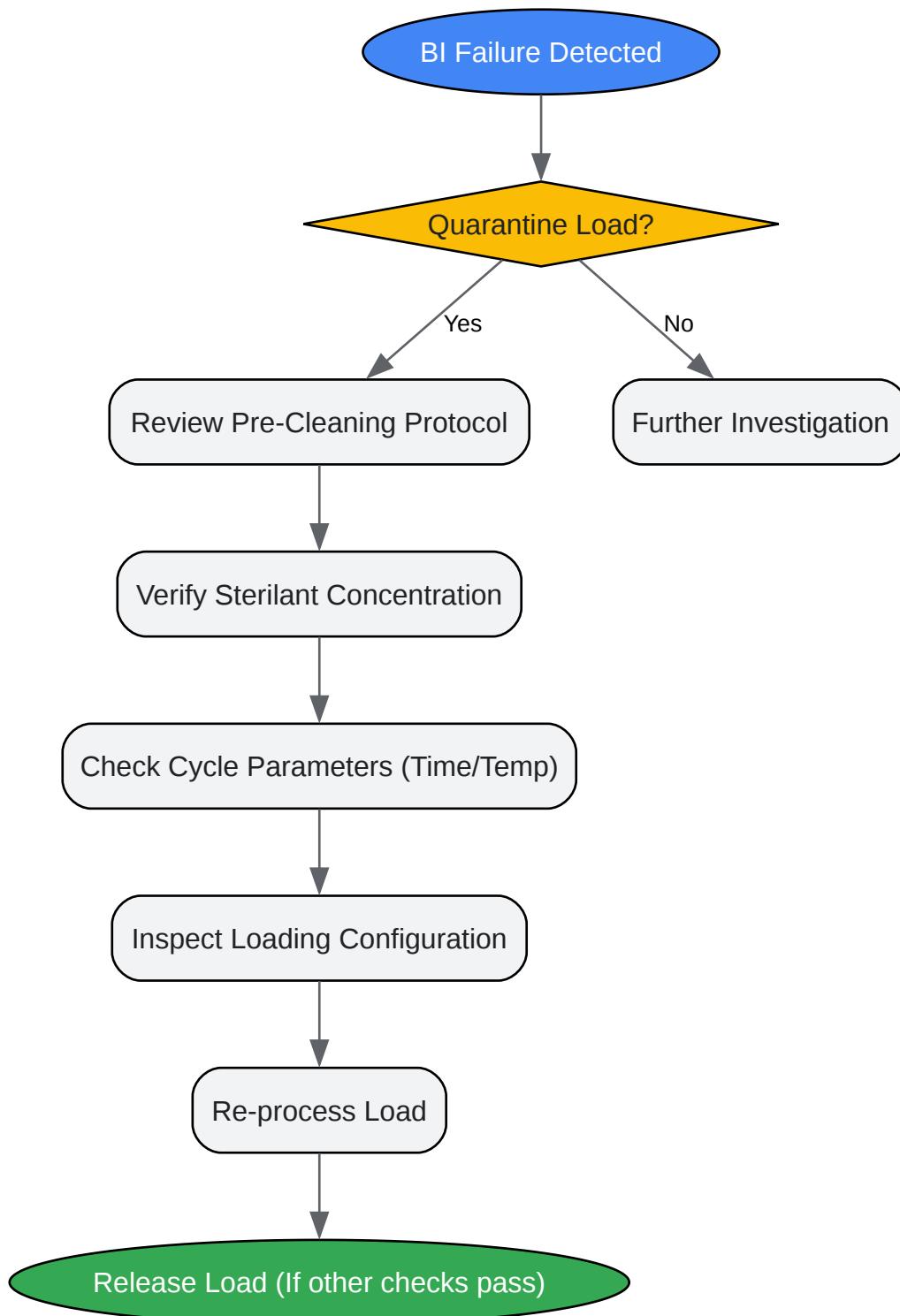
- Prepare serial dilutions of the **Oxonia Active** solution to be tested.
- In a sterile test tube, add a known volume of the spore suspension to a specified volume of the **Oxonia Active** dilution.
- Start a timer immediately upon adding the spores.
- At predetermined contact times (e.g., 5, 10, 20, 40 minutes), transfer a small aliquot of the mixture to a tube containing neutralizing broth to stop the action of the sterilant.[\[11\]](#)
- Perform serial dilutions of the neutralized suspension.
- Plate the dilutions onto agar plates.
- Incubate the plates at the appropriate temperature and for the required time to allow for colony formation.
- Count the number of colony-forming units (CFUs) on each plate.
- Calculate the log reduction in spore viability for each concentration and contact time compared to a control sample without **Oxonia Active**. A log reduction of ≥ 6 is typically required for a process to be considered sporicidal.[\[12\]](#)[\[13\]](#)

Visualizations



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Caption: A typical workflow for sterilization validation using **Oxonia Active**.

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Caption: A decision-making diagram for troubleshooting a biological indicator failure.

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